molecular formula C9H9BrO3 B6172095 methyl 3-bromo-2-hydroxy-6-methylbenzoate CAS No. 1286179-99-4

methyl 3-bromo-2-hydroxy-6-methylbenzoate

Cat. No.: B6172095
CAS No.: 1286179-99-4
M. Wt: 245.1
InChI Key:
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Description

Methyl 3-bromo-2-hydroxy-6-methylbenzoate is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzoic acid and features a bromine atom, a hydroxyl group, and a methyl ester group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2-hydroxy-6-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-hydroxy-6-methylbenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions often include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-hydroxy-6-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of different derivatives.

    Esterification and Hydrolysis: The ester group can undergo hydrolysis to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Formation of methyl 3-bromo-2-oxo-6-methylbenzoate.

    Hydrolysis: Formation of 3-bromo-2-hydroxy-6-methylbenzoic acid.

Scientific Research Applications

Methyl 3-bromo-2-hydroxy-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-hydroxy-6-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-6-hydroxy-2-methylbenzoate
  • Methyl 3-bromo-2-fluorobenzoate
  • Methyl 3-bromo-4-hydroxybenzoate

Uniqueness

Methyl 3-bromo-2-hydroxy-6-methylbenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

1286179-99-4

Molecular Formula

C9H9BrO3

Molecular Weight

245.1

Purity

95

Origin of Product

United States

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